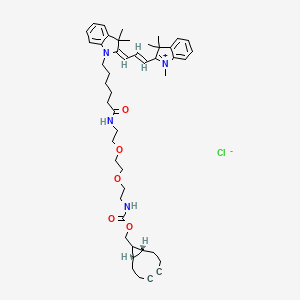
Cy3-PEG2-endo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG2-endo-BCN is a dye derivative of Cyanine 3 containing two polyethylene glycol units. It incorporates the hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes. This compound is particularly significant in the field of click chemistry, where it undergoes catalyst-free reactions with azide-bearing molecules to yield stable triazoles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3-PEG2-endo-BCN is synthesized by incorporating two polyethylene glycol units into the Cyanine 3 dye structure. The hydrophobic bidentate macrocyclic ligand endo-BCN is then introduced to facilitate the synthesis of macrocyclic complexes. The reaction conditions typically involve the absence of catalysts, making it a straightforward and efficient process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG2-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles. This reaction is catalyst-free, making it highly efficient and suitable for various applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules. The reaction conditions are typically mild, and the absence of catalysts simplifies the process .
Major Products Formed
The major products formed from the reactions of this compound are stable triazoles. These products are significant in various scientific research applications due to their stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG2-endo-BCN has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed as a fluorescent dye for imaging and tracking biological molecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Cy3-PEG2-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The hydrophobic bidentate macrocyclic ligand endo-BCN facilitates the formation of stable triazoles without the need for catalysts. This property makes it highly efficient and versatile for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG2-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration.
Cy5-PEG2-endo-BCN: A derivative of Cyanine 5 with similar polyethylene glycol units and macrocyclic ligand.
Uniqueness
Cy3-PEG2-endo-BCN is unique due to its specific hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes and enables efficient click chemistry reactions without the need for catalysts .
Eigenschaften
Molekularformel |
C47H63ClN4O5 |
|---|---|
Molekulargewicht |
799.5 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?; |
InChI-Schlüssel |
NPJOVZIYCMDQAT-JRBVSPJESA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


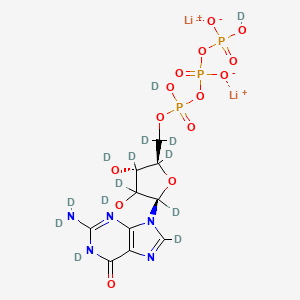
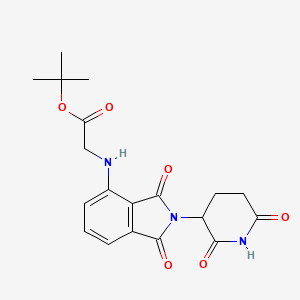
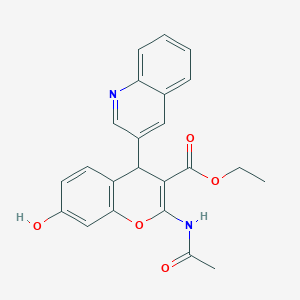
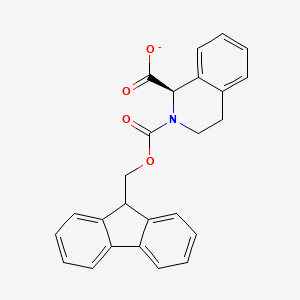
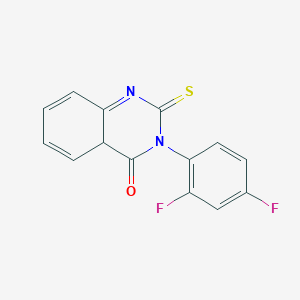
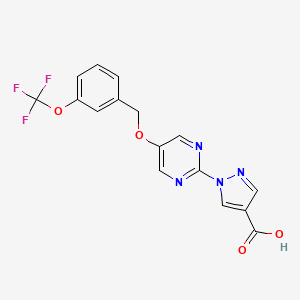
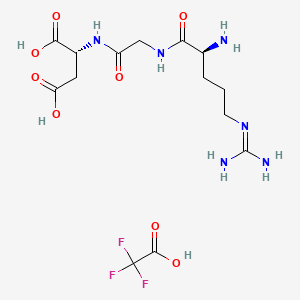
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
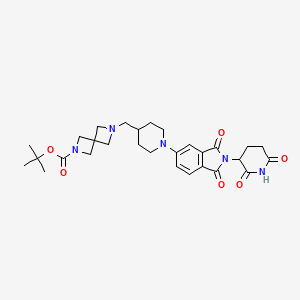
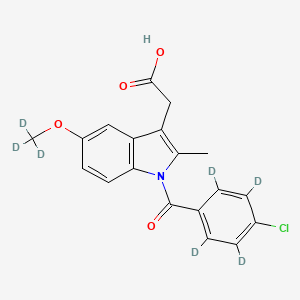
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)

